molecular formula C9H11N3O2 B2485943 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1803609-82-6

7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No. B2485943
CAS RN: 1803609-82-6
M. Wt: 193.206
InChI Key: MJBLEBUIYYUFGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidin-4-one derivatives can be achieved through various methods. One approach involves the reflux of 5-acetyl-4-aminopyrimidines with MeONa in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. This process indicates that the acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, yielding pyrido[2,3-d]pyrimidin-7-one derivatives under certain conditions (Komkov et al., 2021). Another synthesis pathway involves the reaction of 5-acetyl-4-aminopyrimidines with β-dicarbonyl compounds, leading to 6-acylpyrido[2, 3-d]pyrimidin-7(8H)-ones (Komkov, Yakovlev, & Dorokhov, 2005).

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidin-4-one derivatives has been elucidated through various spectroscopic techniques. For example, the pyridone structure of the synthesized pyridopyrimidines has been confirmed through IR spectroscopy, indicating the presence of specific functional groups and confirming the cyclic nature of these compounds (Komkov, Yakovlev, & Dorokhov, 2005).

Chemical Reactions and Properties

Pyrido[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, showcasing their reactive versatility. For instance, the reaction with carboxylic acid chlorides under specific conditions affords pyrimidino[4,5-d][1,3]oxazines, demonstrating the compound's ability to engage in cyclization reactions and form complex heterocyclic structures (Komkov et al., 2021).

Scientific Research Applications

  • Antiviral and Antitumor Activity : The synthesis of 6-azacadeguomycin and related pyrazolopyrimidine ribonucleosides demonstrated significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia, underscoring the potential of pyridopyrimidin derivatives in antiviral and anticancer research (Petrie et al., 1985).

  • Synthetic Methodologies : The development of new synthetic methodologies for creating diversely substituted pyridopyrimidin derivatives, especially at the C-4 position, has been a focus to explore their biological activity as tyrosine kinase inhibitors, including ZAP-70 inhibitors, which are crucial in cancer therapy (Masip et al., 2021).

  • Herbicidal Activity : Certain derivatives of pyridopyrimidinones have shown moderate herbicidal activity against dicotyledonous weeds, offering a route to developing new agrochemicals (Zhai & Shi, 2014).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name

7-acetyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)12-3-2-7-8(4-12)10-5-11-9(7)14/h5H,2-4H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBLEBUIYYUFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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